molecular formula C12H15N5O2S B11792310 3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No.: B11792310
M. Wt: 293.35 g/mol
InChI Key: DQBSHKIIUDWNGI-UHFFFAOYSA-N
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Description

3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thiomorpholine ring, a triazole ring, and a pyridazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the pyridazine ring. This is followed by the introduction of the triazole ring through a cycloaddition reaction. Finally, the thiomorpholine ring is introduced via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-a]pyrazine-3-yl)propanoic acid
  • 3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidine-3-yl)propanoic acid

Uniqueness

3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

3-(6-thiomorpholin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

InChI

InChI=1S/C12H15N5O2S/c18-12(19)4-3-10-14-13-9-1-2-11(15-17(9)10)16-5-7-20-8-6-16/h1-2H,3-8H2,(H,18,19)

InChI Key

DQBSHKIIUDWNGI-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NN3C(=NN=C3CCC(=O)O)C=C2

Origin of Product

United States

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